molecular formula C15H11N3O3S B11941578 4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid CAS No. 5447-63-2

4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid

Cat. No.: B11941578
CAS No.: 5447-63-2
M. Wt: 313.3 g/mol
InChI Key: HTVVKZNGOGTJES-UHFFFAOYSA-N
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Description

4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid is an organic compound that features both a quinoline and a benzenesulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid typically involves the diazotization of 4-aminoquinoline followed by coupling with benzenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.

    Diazotization: 4-aminoquinoline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with benzenesulfonic acid in an acidic medium to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the azo group to an amine group, resulting in the formation of 4-quinolinylamine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 4-quinolinylamine derivatives.

    Substitution: Halogenated benzenesulfonic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that azo compounds, including derivatives of 4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid, exhibit notable antibacterial properties. For instance, studies have demonstrated that certain azo derivatives show significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like azithromycin .

Case Study: Antibacterial Efficacy
In a recent study, a series of azo-thiazole derivatives were synthesized, revealing that some compounds had MIC values as low as 10 µg/mL against Staphylococcus aureus, indicating their potential as new antimicrobial agents . The binding affinity of these compounds to bacterial proteins was also assessed using molecular docking studies, which showed favorable interactions with the active sites of target proteins.

Dye Synthesis

Acid Dyes Production
this compound serves as a precursor in the synthesis of novel acid dyes. These dyes are utilized in various industries for their vibrant colors and stability. The compound can be coupled with different aromatic amines to create azo dyes that exhibit excellent solubility and fastness properties .

Table: Properties of Synthesized Azo Dyes

Dye CompoundSolubilityFastness to LightFastness to Washing
Dye AHighGoodModerate
Dye BModerateExcellentGood
Dye CHighModerateExcellent

This table summarizes the solubility and fastness properties of several azo dyes synthesized from derivatives of this compound, showcasing their potential applications in textile and paper industries.

Materials Science

Optical Properties
The compound has been studied for its optical properties, particularly in the development of photochromic materials. Azo compounds are known for their ability to undergo reversible photoisomerization, making them suitable for applications in light-responsive materials .

Case Study: Photochromic Behavior
In a study examining the optical properties of quinoline azo-dyes, it was found that films made from these compounds exhibited significant changes in absorbance under UV light exposure. Such materials can be utilized in smart coatings and sensors .

Electrochemical Applications

Corrosion Inhibition
Recent investigations have highlighted the electrochemical behavior of this compound derivatives as corrosion inhibitors for metals in acidic environments. The percentage inhibition efficiency (IE) was reported to be as high as 90% for specific formulations .

Table: Corrosion Inhibition Efficiency

Compound NameMedium% Inhibition Efficiency
Quinoline Derivative A1 M HCl90
Quinoline Derivative B1 M HCl88.8
Quinoline Derivative C1 M HCl77.7

This table illustrates the effectiveness of various quinoline derivatives as corrosion inhibitors, highlighting their potential use in protecting metal surfaces from degradation.

Mechanism of Action

The mechanism of action of 4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid involves its interaction with molecular targets through its quinoline and azo moieties. The quinoline ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. The azo group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler sulfonic acid derivative without the quinoline moiety.

    4-aminoquinoline: A precursor in the synthesis of the target compound, lacking the sulfonic acid group.

    Quinoline N-oxide: An oxidized derivative of quinoline.

Uniqueness

4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid is unique due to its combination of a quinoline ring and a benzenesulfonic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid is a diazenyl derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a quinoline moiety linked to a benzenesulfonic acid through an azo group. This structural configuration is significant because it influences the compound's interactions with biological targets.

Antimicrobial Properties

Recent studies have demonstrated that compounds with similar azo structures exhibit promising antibacterial properties. For instance, molecular docking studies have indicated that various azo compounds bind effectively to bacterial enzymes, suggesting potential as antibacterial agents. Specifically, the compound's interaction with the FabH enzyme in E. coli has been highlighted, where it may inhibit fatty acid synthesis, a critical pathway for bacterial growth .

Table 1: Antimicrobial Activity of Azo Compounds

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
This compoundE. coliTBDInhibition of fatty acid synthesis
Azo-thiazole derivativesVarious bacteria2.5 - 5 µg/mlBinding to DNA gyrase
Sulfonamide derivativesStaphylococcus aureus0.5 µg/mlDihydropteroate synthase inhibition

Anti-inflammatory Effects

In addition to antimicrobial activity, there is evidence suggesting that azo compounds can exhibit anti-inflammatory properties. A study on similar compounds indicated that they could inhibit pro-inflammatory cytokines in vitro, providing a basis for further exploration of their therapeutic potential in inflammatory diseases .

Case Studies and Research Findings

  • Molecular Docking Studies : A study conducted on various azo derivatives, including those similar to this compound, utilized molecular docking to assess binding affinities to bacterial proteins. The results indicated strong interactions with active sites of key enzymes, which are crucial for bacterial survival .
  • In Vitro Testing : Compounds structurally related to this compound were subjected to in vitro testing against multiple bacterial strains. The findings revealed significant antibacterial activity with MIC values comparable to established antibiotics .
  • Synergistic Effects : Research has shown that combining azo compounds with other antimicrobial agents can enhance their efficacy. For example, a combination of an azo derivative with a known antibiotic resulted in a synergistic effect against resistant strains of bacteria .

Properties

CAS No.

5447-63-2

Molecular Formula

C15H11N3O3S

Molecular Weight

313.3 g/mol

IUPAC Name

4-(quinolin-4-yldiazenyl)benzenesulfonic acid

InChI

InChI=1S/C15H11N3O3S/c19-22(20,21)12-7-5-11(6-8-12)17-18-15-9-10-16-14-4-2-1-3-13(14)15/h1-10H,(H,19,20,21)

InChI Key

HTVVKZNGOGTJES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)N=NC3=CC=C(C=C3)S(=O)(=O)O

Origin of Product

United States

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